REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([O:8]CC2C=CC=CC=2)[CH:5]=[C:4]([F:16])[CH:3]=1.CN(C)C1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([F:16])[CH:3]=1 |f:2.3.4.5|
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Name
|
|
Quantity
|
110 g
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Type
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reactant
|
Smiles
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BrC1=CC(=CC(=C1)OCC1=CC=CC=C1)F
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Name
|
|
Quantity
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474 g
|
Type
|
reactant
|
Smiles
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CN(C1=CC=CC=C1)C
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Name
|
|
Quantity
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156 g
|
Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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C(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the ice bath was removed
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Type
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WAIT
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Details
|
the stirring was continued for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
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The reaction was quenched by the cautious addition of 3N HCl (600 mL)
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with CH2Cl2 (2×150 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with 2N HCl (250 mL) and H2O (3×250 mL)
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Type
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ADDITION
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Details
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To the organic layer was added 15% KOH (500 mL)
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Type
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CUSTOM
|
Details
|
the layers were separated
|
Type
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EXTRACTION
|
Details
|
The organic layer was further extracted with 2 N KOH (2×70 mL)
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Type
|
WASH
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Details
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The combined aqueous layers were washed with CH2Cl2 (3×100 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with Et2O (3×125 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined Et2O extracts were dried (Na2SO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |